The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide typically involves several key steps:
The molecular structure of N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide can be described as follows:
Property | Value |
---|---|
Molecular Formula | C19H17N3O2 |
Molecular Weight | 319.364 g/mol |
IUPAC Name | 4-oxo-4-phenyl-N-[4-(1H-pyrazol-5-yl)phenyl]butanamide |
InChI Key | ODLBDHKHPMEBAS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
The InChI string provides a detailed representation of the compound's structure, allowing for computational modeling and database searches.
N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry, allowing for modifications that can enhance its biological activity or alter its physical properties.
The mechanism of action of N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide involves its interaction with specific biological targets, which may include enzymes or receptors. It is hypothesized that the compound may inhibit certain enzymes or modulate signaling pathways, leading to various biological effects. The exact pathways are likely dependent on the specific application of the compound but often involve inhibition of key enzymes or interference with receptor-ligand interactions.
Key physical and chemical properties of N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide include:
Property | Value |
---|---|
Solubility | Soluble |
Stability | To be determined |
These properties are crucial for determining the compound's suitability for specific applications in research and industry.
N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide has potential applications across various scientific fields:
CAS No.: 6581-06-2
CAS No.: 1902954-60-2
CAS No.: 13767-16-3
CAS No.: 50815-87-7
CAS No.: 85252-29-5